

A Comparative Guide to the Quantitative Analysis of 3,7-Dimethylfumarate

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Compound of Interest

Compound Name: 3,7-DMF

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This guide provides a comprehensive comparison of analytical methodologies for the quantification of 3,7-Dimethylfumarate (Dimethyl Fumarate, DMF), a key therapeutic agent. We present a detailed overview of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) methods. The information herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of Dimethyl Fumarate depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control or pharmacokinetic studies. The following tables summarize the key performance characteristics of the most common analytical techniques.

Table 1: Chromatographic Conditions and Performance

Parameter	HPLC Method 1[1]	HPLC Method 2[2]	UPLC Method[3] [4]	LC-MS/MS Method[5] [6]	GC-MS Method[7] [8][9]
Column	Inertsil Ods-3, C18 (150 mm x 4.6 mm, 5 µm)	Symmetry Shield Inertsil ODS (150 x 4.6 mm, 5µ)	Waters Acquity BEH-C8 (50 mm x 2.1 mm) 1.7µm	Not Specified	Weak polar column
Mobile Phase	Buffer: Acetonitrile (50:50 v/v)	Acetonitrile: potassium dihydrogen phosphate buffer pH 6.8 (50:50% v/v)	Water : Acetonitrile: Phosphoric acid 85% (70:30:1 v/v)	100% methanol and 0.1% formic acid in water	High-purity helium (carrier gas)
Flow Rate	1.0 ml/min	1.0 ml/min	0.5 mL/min	Not Specified	0.8-1.5 ml/min[8][9]
Detection Wavelength	210 nm[1]	210 nm[2]	210 nm[4]	MS/MS detection	Mass Spectrometric Detection
Retention Time	3.4 minutes[1]	3.3 ± 0.02 min[2]	Not Specified	Not Specified	Not Specified
Linearity Range	25% to 150% of 240 ppm[1]	Not Specified	5-160 µg/mL[3]	31.25-4000 ng/ml[6]	0.1-2.0 µg/ml[8][9]
Correlation Coefficient (r ²)	0.9994[1]	0.9987	0.9997[3]	0.997[6]	Not Specified

Table 2: Method Validation Parameters

Parameter	HPLC Method 1[1]	HPLC Method 2[2]	UPLC Method[3]	LC-MS/MS Method[6]	GC-MS Method[8] [9]
Accuracy (%) Recovery)	96.4% to 103.5%[1]	99.65% to 101.64%[2]	Not Specified	Precise and accurate at low, medium, and high concentration s[6]	Not Specified
Precision (%RSD)	< 2%[1]	Not Specified	Not Specified	Not Specified	Not Specified
Limit of Detection (LOD)	Not Specified	Not Specified	Not Specified	Not Specified	Low detection limit[8][9]
Limit of Quantification (LOQ)	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified

Experimental Protocols

HPLC Method for Quantification of Dimethyl Fumarate in Capsules

This protocol is based on a validated RP-HPLC method and is suitable for the routine quality control of Dimethyl Fumarate capsules.[1]

1. Materials and Reagents:

- Dimethyl Fumarate reference standard
- Acetonitrile (HPLC grade)
- Perchloric acid (AR grade)
- Water (HPLC grade)

- Dimethyl Fumarate capsules (for sample analysis)

2. Chromatographic Conditions:

- Instrument: High-Performance Liquid Chromatography (HPLC) system with UV detection.
- Column: Inertsil Ods-3, C18 (150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: A filtered and degassed mixture of Buffer (0.2% Perchloric acid in water) and Acetonitrile in a 50:50 v/v ratio.
- Flow Rate: 1.0 ml/min.
- Column Temperature: 35°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 10 μ L.

3. Preparation of Solutions:

- Standard Stock Solution: Accurately weigh and transfer about 25 mg of Dimethyl Fumarate reference standard into a 25 ml volumetric flask. Add about 10 ml of mobile phase and sonicate to dissolve. Make up the volume with the mobile phase.
- Working Standard Solution: From the standard stock solution, pipette out a suitable aliquot and dilute with the mobile phase to obtain a final concentration of about 100 μ g/ml.
- Sample Solution: Weigh and transfer the contents of not fewer than 20 Dimethyl Fumarate capsules. Calculate the average weight. Take a quantity of powder equivalent to 25 mg of Dimethyl Fumarate and transfer it to a 25 ml volumetric flask. Add about 10 ml of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 μ m nylon filter.

4. System Suitability:

- Inject the standard solution five times and record the chromatograms.

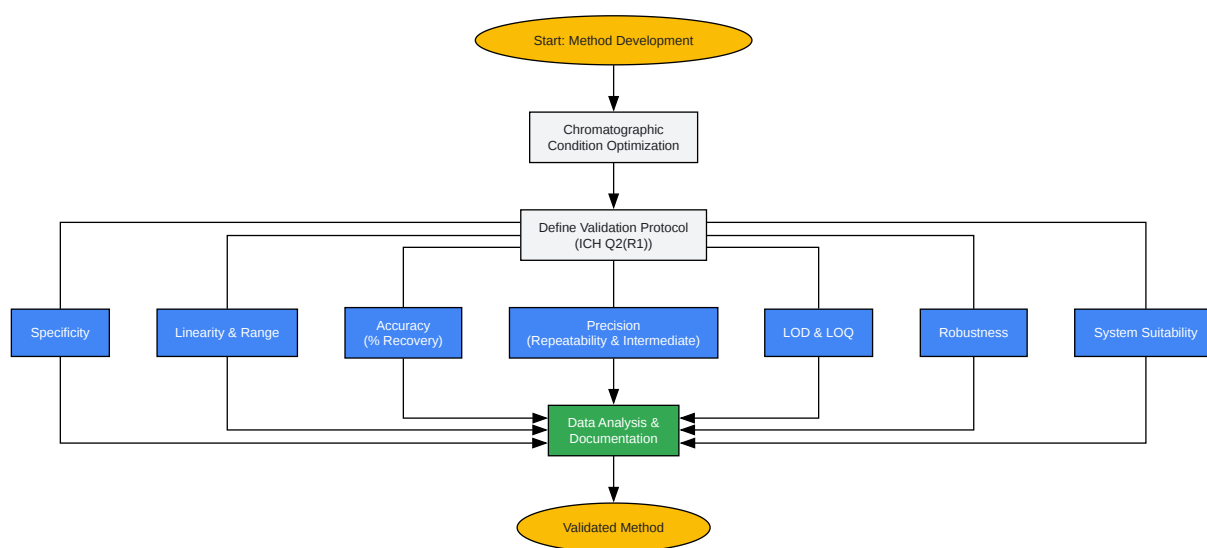
- The relative standard deviation (%RSD) for the peak areas of the five replicate injections should not be more than 2.0%.
- The theoretical plates for the Dimethyl Fumarate peak should be not less than 2000.
- The tailing factor for the Dimethyl Fumarate peak should not be more than 2.0.

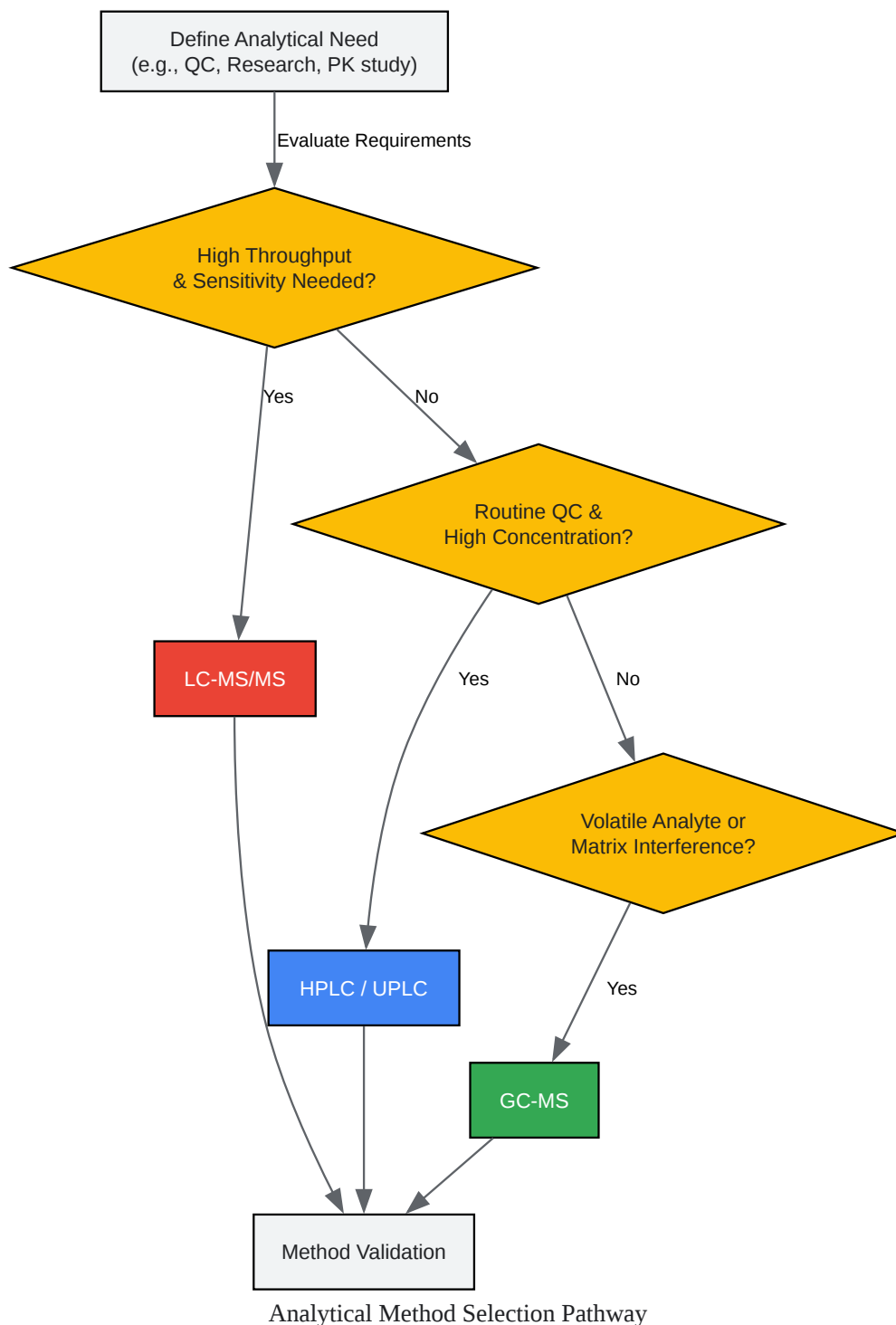
5. Analysis Procedure:

- Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph.
- Record the chromatograms and measure the peak area for Dimethyl Fumarate.
- Calculate the amount of Dimethyl Fumarate in the sample using the peak areas obtained from the standard and sample solutions.

Experimental Workflow and Validation

The following diagrams illustrate the logical flow of the HPLC method validation process.





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